molecular formula C18H22N2O B6444486 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640882-04-6

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6444486
CAS No.: 2640882-04-6
M. Wt: 282.4 g/mol
InChI Key: SMTKXHSRUXKJOT-UHFFFAOYSA-N
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Description

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[33]heptane is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring followed by the construction of the spirocyclic framework. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane
  • 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]octane
  • 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]nonane

Uniqueness

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

3,5-dimethyl-4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13-17(14(2)21-19-13)10-20-11-18(12-20)8-16(9-18)15-6-4-3-5-7-15/h3-7,16H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTKXHSRUXKJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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